molecular formula C14H12N4O B12494329 2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide

2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide

Cat. No.: B12494329
M. Wt: 252.27 g/mol
InChI Key: GLZDWJNZRIOCSC-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include heating under reflux in solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide

InChI

InChI=1S/C14H12N4O/c1-9-7-11(10-5-3-2-4-6-10)18-8-16-12(13(15)19)14(18)17-9/h2-8H,1H3,(H2,15,19)

InChI Key

GLZDWJNZRIOCSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=CN2C(=C1)C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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